molecular formula C22H15NO2 B15157754 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene

9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene

Cat. No.: B15157754
M. Wt: 325.4 g/mol
InChI Key: DAVRONXTELQQCO-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar compounds to 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene include other fluorene derivatives with different substituents on the aromatic rings . These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific nitrophenylpropene linkage, which imparts distinct chemical and biological properties .

Similar Compounds

Properties

IUPAC Name

9-[3-(2-nitrophenyl)prop-2-enylidene]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-23(25)22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVRONXTELQQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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